Technical Whitepaper: Structural Analysis and Synthetic Architectures of Ethyl 4-methylbenzofuran-2-carboxylate
This technical guide details the structural analysis, synthetic architecture, and pharmacological potential of ethyl 4-methylbenzofuran-2-carboxylate .[1] It is designed for researchers requiring a rigorous, self-validat...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural analysis, synthetic architecture, and pharmacological potential of ethyl 4-methylbenzofuran-2-carboxylate .[1] It is designed for researchers requiring a rigorous, self-validating framework for the synthesis and characterization of this specific benzofuran scaffold.[1]
Executive Summary
Ethyl 4-methylbenzofuran-2-carboxylate represents a privileged structural motif in medicinal chemistry. As a 2-substituted benzofuran, it serves as a critical intermediate for synthesizing biologically active agents, particularly in the development of antimicrobial, anti-tubercular, and anticancer therapeutics.[1] The presence of the C4-methyl group introduces specific steric and lipophilic parameters that differentiate it from the unsubstituted parent scaffold, potentially modulating receptor binding affinity and metabolic stability.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Parameter
Specification
IUPAC Name
Ethyl 4-methyl-1-benzofuran-2-carboxylate
Molecular Formula
Molecular Weight
204.22 g/mol
CAS Registry
16363-23-4 (Isomer generic) / Specific isomer analogs may vary
Predicted LogP
~3.2 (Lipophilic)
H-Bond Acceptors
3 (Ester carbonyl, Ester ether, Furan oxygen)
H-Bond Donors
0
Rotatable Bonds
3 (Ethyl ester chain)
Structural Anatomy
The molecule consists of a bicyclic benzofuran core. The furan ring is fused to a benzene ring.[2]
C2 Position: Substituted with an ethyl ester (
). This electron-withdrawing group activates the C3 position for electrophilic substitution and serves as a handle for further functionalization (e.g., hydrolysis to acid, conversion to hydrazides).[1]
C4 Position: Substituted with a methyl group.[3][4][5] This placement is critical; it sits ortho to the ring fusion on the benzene side, creating steric bulk near the oxygen atom and influencing the electronic density of the furan ring.[1]
Synthetic Architecture: The Rap-Stoermer Protocol[9]
To synthesize this specific isomer with high regioselectivity, the Rap-Stoermer Condensation is the most authoritative and reliable pathway.[1] This method avoids the regiochemical ambiguity often seen in Pechmann-type cyclizations for this specific substitution pattern.
Retrosynthetic Analysis
The strategic disconnection involves breaking the C2-C3 bond and the O-C2 bond. This reveals 6-methylsalicylaldehyde (2-hydroxy-6-methylbenzaldehyde) and ethyl bromoacetate as the requisite precursors.
Figure 1: Retrosynthetic logic identifying the 6-methylsalicylaldehyde precursor to ensure C4-methylation.
Experimental Protocol (Self-Validating)
Objective: Synthesis of ethyl 4-methylbenzofuran-2-carboxylate via base-mediated cyclization.
Cyclization (The Rap-Stoermer Cascade): Heat the reaction mixture to 80-90°C for 4-6 hours.
Mechanistic Note: The reaction proceeds via O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.
Validation (TLC): Monitor using Hexane:Ethyl Acetate (8:2). The starting aldehyde (lower Rf) should disappear, replaced by a highly fluorescent spot (benzofuran core) under UV (254 nm).[1]
Work-up: Pour the mixture into ice-cold water (100 mL). The product usually precipitates. If oil forms, extract with ethyl acetate (
Purification: Recrystallization from ethanol or column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Mechanism Visualization
Figure 2: The Rap-Stoermer cascade mechanism converting the salicylaldehyde precursor to the benzofuran scaffold.
Characterization & Structural Validation
Reliable identification requires correlating spectral data with the specific isomer structure.[1]
Nuclear Magnetic Resonance (
H NMR)
The following shifts are the theoretical expectations based on substituent effects on the benzofuran core:
Proton Position
Chemical Shift ( ppm)
Multiplicity
Interpretation
C3-H
7.50 - 7.60
Singlet (1H)
Characteristic of 2-substituted benzofurans. The C3 proton is deshielded by the adjacent ester.
C4-Me
2.55 - 2.65
Singlet (3H)
Distinct methyl singlet. Slightly downfield due to aromatic attachment.
Aromatic (C5-C7)
7.10 - 7.45
Multiplet (3H)
Pattern depends on coupling. C5 (dd), C6 (t), C7 (d).[1]
Ester
4.40 - 4.45
Quartet (2H)
Typical ethyl ester methylene.
Ester
1.40 - 1.45
Triplet (3H)
Typical ethyl ester methyl.
Critical Distinction: The presence of the methyl group at 2.6 ppm combined with the specific splitting of the aromatic region (only 3 aromatic protons) confirms the substitution.[1] If the methyl were at C3, the C3-H singlet at ~7.5 ppm would be absent.[1]
Mass Spectrometry (MS)
Molecular Ion (
): 204 m/z.
Fragmentation: Expect loss of the ethoxy group (
) giving the acylium ion (159 m/z), followed by loss of CO to form the stable benzofuran cation.[1]
Pharmacological Potential & Applications
This scaffold is not merely a chemical curiosity; it is a validated pharmacophore in drug discovery.[6]
Tubulin Polymerization Inhibition: Benzofuran-2-carboxylates are structural isosteres of combretastatin analogs. The C4-methyl group provides steric bulk that can lock the molecule into a bioactive conformation within the colchicine binding site of tubulin.
Antimicrobial Agents: Derivatives of this ester (specifically hydrazides and triazoles synthesized from the C2 position) have shown potent activity against S. aureus and M. tuberculosis.[1] The lipophilicity conferred by the 4-methyl group enhances cell membrane permeability.
Synthetic Utility: The ester is easily hydrolyzed to the carboxylic acid (using NaOH/EtOH) or reduced to the alcohol (using
), serving as a divergence point for library synthesis.[1]
References
Rap-Stoermer Reaction Review: Caleta, I., et al. (2025).[1] "Recent advances in the synthesis of benzofurans via the Rap-Stoermer reaction."[7][8][2] ResearchGate.[6][9]
Benzofuran Biological Activity: Koca, M., et al. (2021).[1] "Synthesis and biological evaluation of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry.
Application Notes and Protocols: Synthesis of 4-Methylbenzofuran Derivatives via Rap-Stoermer Condensation
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Methylbenzofuran Scaffolds Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core str...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methylbenzofuran Scaffolds
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in drug discovery.[2][3] The introduction of a methyl group at the 4-position of the benzofuran ring can significantly influence the molecule's lipophilicity and steric interactions, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This document provides a detailed guide to the synthesis of 4-methylbenzofuran derivatives, specifically focusing on the robust and versatile Rap-Stoermer condensation.
The Rap-Stoermer Condensation: A Powerful Tool for Benzofuran Synthesis
The Rap-Stoermer condensation is a classic and highly effective method for the one-pot synthesis of 2-aroylbenzofurans.[4] The reaction proceeds through a cascade of nucleophilic substitution, nucleophilic addition, and subsequent dehydration.[5][6] It involves the base-catalyzed reaction between a substituted salicylaldehyde and an α-haloketone.[5] The versatility of this reaction allows for the introduction of a wide range of substituents on both the benzofuran nucleus and the aroyl group, making it an invaluable tool for generating diverse chemical libraries for drug screening.
Mechanistic Insights
The generally accepted mechanism for the Rap-Stoermer condensation begins with the deprotonation of the phenolic hydroxyl group of the salicylaldehyde by a base, forming a phenoxide ion. This is followed by a nucleophilic attack of the phenoxide on the α-carbon of the α-haloketone, displacing the halide and forming an α-aryloxyketone intermediate. The subsequent intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl, followed by dehydration, leads to the formation of the benzofuran ring.
Experimental Protocol: Synthesis of (4-Methylbenzofuran-2-yl)(phenyl)methanone
This protocol details the synthesis of (4-methylbenzofuran-2-yl)(phenyl)methanone, a representative 4-methylbenzofuran derivative, via the Rap-Stoermer condensation of 2-hydroxy-5-methylbenzaldehyde and 2-bromo-1-phenylethanone (phenacyl bromide).
Materials and Reagents
Reagent/Material
Formula
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
2-Hydroxy-5-methylbenzaldehyde
C₈H₈O₂
136.15
1.36 g
10
2-Bromo-1-phenylethanone
C₈H₇BrO
199.04
1.99 g
10
Anhydrous Potassium Carbonate
K₂CO₃
138.21
2.76 g
20
Acetone
C₃H₆O
58.08
50 mL
-
Dichloromethane
CH₂Cl₂
84.93
As needed
-
Saturated Sodium Bicarbonate Solution
NaHCO₃(aq)
-
As needed
-
Brine
NaCl(aq)
-
As needed
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
-
Silica Gel (for column chromatography)
SiO₂
-
As needed
-
Hexane
C₆H₁₄
86.18
As needed
-
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 50 mL of acetone.
Addition of α-Haloketone: To the stirred suspension, add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (4-methylbenzofuran-2-yl)(phenyl)methanone.
Expected Yield and Characterization
Yield: The expected yield of the purified product is typically in the range of 70-85%.
Mass Spectrometry (ESI-MS): m/z calculated for C₁₆H₁₂O₂ [M+H]⁺: 237.08, found 237.1.
Troubleshooting and Optimization
The success of the Rap-Stoermer condensation can be influenced by several factors. Here are some insights for troubleshooting and optimizing the reaction:
Choice of Base: While potassium carbonate is a commonly used and effective base, other bases such as triethylamine (TEA) or cesium carbonate can also be employed.[5] The choice of base can affect the reaction rate and yield, and in some cases, a stronger base may be required.
Solvent Selection: Acetone is a suitable solvent for this reaction. However, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be used. In some instances, solvent-free conditions at elevated temperatures have been reported to give excellent yields.[5]
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent. Increasing the temperature can accelerate the reaction, but may also lead to the formation of side products.
Purity of Reagents: The use of high-purity starting materials and anhydrous conditions is crucial for achieving high yields and minimizing the formation of impurities.
Logical Workflow Diagram
Caption: Workflow for the synthesis of (4-methylbenzofuran-2-yl)(phenyl)methanone.
Conclusion
The Rap-Stoermer condensation provides a reliable and efficient pathway for the synthesis of 4-methylbenzofuran derivatives. The protocol outlined in this application note serves as a robust starting point for researchers and drug development professionals. By understanding the underlying mechanism and the key reaction parameters, this synthetic strategy can be effectively utilized to generate a diverse range of 4-methylbenzofuran compounds for further investigation into their therapeutic potential.
References
Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(28), e202202243.
Research advances in the Rap-Stoermer reaction. (2025).
A Green and Environmentally Benign Synthesis of Benzofurans. (2023). LAL BAHADUR SHASTRI MAHAVIDYALAYA.
Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. (2024).
Synthesis and evaluation of benzoylbenzofurans and isoflavone derivatives as sirtuin 1 inhibitors with antiproliferative effects. (2022). University of Pretoria.
Phan, P. T. T., Nguyen, T. T. T., Nguyen, H. N. T., Le, B. K. N., Vu, T. T., Tran, D. C., & Pham, T. A. N. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 724.
DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (n.d.). RSC Publishing.
The Aldol Condens
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
Procedure for cyclization of ethyl bromoacetate with substituted salicylaldehydes
Application Note & Protocol Synthesis of Substituted Benzofurans via Base-Mediated Cyclization of Ethyl Bromoacetate with Salicylaldehydes Abstract The benzofuran scaffold is a privileged heterocyclic core found in numer...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Synthesis of Substituted Benzofurans via Base-Mediated Cyclization of Ethyl Bromoacetate with Salicylaldehydes
Abstract
The benzofuran scaffold is a privileged heterocyclic core found in numerous natural products and pharmacologically active compounds.[1][2] This application note provides a comprehensive guide to a robust and widely utilized method for synthesizing substituted benzofurans: the base-mediated cyclization of substituted salicylaldehydes with ethyl bromoacetate. We delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into process optimization and troubleshooting. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable methodology for accessing this important class of molecules.
Scientific Rationale & Reaction Mechanism
The synthesis of the benzofuran ring system from salicylaldehydes and α-halo esters is a classic and efficient strategy.[3][4] The overall transformation proceeds in a one-pot fashion through two distinct, base-mediated mechanistic steps: an initial intermolecular SN2 reaction followed by an intramolecular condensation and subsequent dehydration.
Step 1: Williamson Ether Synthesis (O-Alkylation)
The reaction is initiated by a base, typically a moderate carbonate base like potassium carbonate (K₂CO₃), which deprotonates the acidic phenolic hydroxyl group of the salicylaldehyde.[5][6] This generates a phenoxide ion, a potent nucleophile. The phenoxide then attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group in a classic Williamson ether synthesis.[7][8][9] This SN2 reaction forms the key intermediate, an ethyl 2-(2-formylphenoxy)acetate derivative.
Step 2: Intramolecular Aldol-Type Condensation & Dehydration
The same base then abstracts a proton from the α-carbon of the ester moiety in the intermediate, which is now acidic due to the adjacent ester carbonyl. The resulting enolate undergoes a rapid intramolecular nucleophilic attack on the electrophilic aldehyde carbonyl. This cyclization forms a five-membered ring, yielding a transient β-hydroxy ester intermediate (a hemiacetal).[2] Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable aromatic benzofuran ring system.[2][10]
The overall mechanistic pathway is illustrated below.
Caption: Figure 1: Reaction Mechanism. A two-step pathway involving O-alkylation followed by intramolecular cyclization.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure and provides a reliable method for the synthesis of ethyl benzofuran-3-carboxylate from salicylaldehyde.[6] It can be adapted for various substituted salicylaldehydes.
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
Substituted Salicylaldehyde
Reagent (≥98%)
Standard Supplier
---
Ethyl Bromoacetate
Reagent (≥98%)
Standard Supplier
Caution: Potent lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate PPE.[6]
Potassium Carbonate (K₂CO₃)
Anhydrous, Powdered
Standard Supplier
Finely powdered K₂CO₃ increases surface area and reaction rate.
Acetonitrile (MeCN)
Anhydrous
Standard Supplier
Use of a dry solvent is crucial to prevent hydrolysis of the ester and to ensure the base is effective.
Diethyl Ether (Et₂O)
ACS Grade
Standard Supplier
For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Solution
Prepared in-house
For washing.
Brine (Saturated NaCl)
Aqueous Solution
Prepared in-house
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Standard Supplier
For drying the organic layer.
Apparatus
Round-bottom flask (sized appropriately for the reaction scale)
Magnetic stir bar or overhead stirrer for larger scales
Reflux condenser
Heating mantle with a temperature controller
Separatory funnel
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Filtration apparatus (e.g., Büchner funnel or coarse fritted funnel[6])
Step-by-Step Procedure
The overall experimental workflow is summarized in the diagram below.
Caption: Figure 2: Experimental Workflow. A summary of the key stages from reaction setup to final analysis.
Reaction Setup: To a 1000 mL round-bottom flask equipped with a large magnetic stir bar, add the salicylaldehyde (e.g., 15.26 g, 125 mmol, 1.0 equiv.), anhydrous acetonitrile (830 mL), and anhydrous potassium carbonate (51.82 g, 375 mmol, 3.0 equiv.).[6]
Rationale: Using a 3-fold excess of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr generated during the subsequent condensation step. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.
Initiation: Stir the resulting yellow suspension vigorously for five minutes at room temperature.
Addition of Alkylating Agent: Add ethyl bromoacetate (25.05 g, 150 mmol, 1.2 equiv.) to the flask in one portion.[6] The solution may become colorless.
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting salicylaldehyde.
Cyclization: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 82 °C for acetonitrile). Vigorously stir the reaction for 48-72 hours.
Rationale: The elevated temperature is required to drive the intramolecular cyclization and subsequent dehydration. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a coarse fritted funnel to remove the inorganic salts (K₂CO₃ and KBr).[6] Wash the collected solids with a small amount of diethyl ether.
Work-up - Quenching and Extraction: Transfer the filtrate to a separatory funnel. Add deionized water (approx. 500 mL) and extract the aqueous layer with diethyl ether (3 x 250 mL).
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).
Rationale: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Residual acetonitrile can be difficult to remove and may require high vacuum.[6]
Purification: The resulting crude product, typically a yellow-orange oil, is often of high purity.[6] If further purification is required, vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.[11]
Scope and Optimization
The reaction is generally applicable to a wide range of salicylaldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and overall yield.
Rationale: Electron-donating groups (like methoxy) can increase the nucleophilicity of the phenoxide, potentially speeding up the initial O-alkylation. Conversely, strong electron-withdrawing groups (like nitro) make the phenolic proton more acidic but can deactivate the ring, though they may facilitate the final dehydration step. The choice of base and solvent system may require optimization for specific substrates.[16]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low Conversion of Salicylaldehyde
1. Ineffective deprotonation (wet reagents/solvent).2. Insufficient reaction time or temperature.3. Poor quality K₂CO₃.
1. Ensure all reagents and solvents are anhydrous. Dry K₂CO₃ in an oven before use.2. Monitor the reaction by TLC/GC-MS and extend the reflux time if necessary.3. Use freshly opened or finely powdered anhydrous K₂CO₃.
Formation of Side Products
1. Intermolecular side reactions.2. Hydrolysis of the ester group.
1. Maintain the recommended concentration; do not run the reaction too concentrated.2. Ensure anhydrous conditions throughout the reaction and work-up.
Difficult Purification
1. Co-elution of product with starting material.2. Persistent solvent contamination.
1. Optimize the chromatography mobile phase for better separation.2. Use a high-vacuum pump (<1 mmHg) to remove residual acetonitrile from the crude product before further purification.[6]
Low Yield of Final Product
1. Incomplete cyclization.2. Loss of product during aqueous work-up.
1. Consider using a stronger base (e.g., Cs₂CO₃) or a higher boiling point solvent (e.g., DMF) for less reactive substrates.2. Ensure thorough extraction from the aqueous layer. Perform a back-extraction of the aqueous layers if significant product loss is suspected.
Conclusion
The base-mediated reaction of substituted salicylaldehydes with ethyl bromoacetate is a highly effective and versatile method for the synthesis of ethyl benzofuran-3-carboxylates. The procedure is operationally simple, utilizes readily available reagents, and provides good to excellent yields for a variety of substrates. By understanding the underlying mechanism and potential pitfalls, researchers can reliably employ this protocol to generate a diverse library of benzofuran derivatives for applications in drug discovery and materials science.
References
Benchchem.
Khan, I., Zaib, S., Batool, S., et al. (2022).
Reddy, C. S., Raghasudha, M., & Reddy, G. V. (2012).
Mali, S. M., et al. (2004). Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
Shaabani, S., et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. PubMed.
Oliveira, A. F., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO.
Organic Chemistry Portal. Darzens Reaction.
ResearchGate. Synthesis of 2-(2-(benzofuran-2-carbonyl)phenoxy)ethanoic acid....
Hossain, M. M., et al. (2019).
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
Hossain, M. M., et al. (2006).
Master Organic Chemistry.
Wikipedia. Darzens reaction.
Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)
Cambridge University Press. Williamson Ether Synthesis.
Chemistry Steps. The Williamson Ether Synthesis.
Wikipedia. Williamson ether synthesis.
Korthals, K. A., & Wulff, W. D. (2008).
Organic Syntheses Procedure.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sakurai, A., & Midorikawa, H. (1975). Cyclization of ethyl acetoacetate and substituted salicylaldehydes in the presence of ammonium acetate. Journal of the Chemical Society, Perkin Transactions 1.
ResearchGate. (2007). Microwave-Induced In Situ Wittig Reaction of Salicylaldehydes with Ethyl Chloroacetate and Triphenylphosphine in Solventless System.
Molecules. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
Concellón, J. M., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC.
Sci-Hub.
Journal of Molecular Structure.
ACS Omega. (2024).
ResearchGate. (2020).
Benchchem. Application Notes and Protocols: 2-Acetyldibenzofuran as a Precursor in Organic Synthesis.
Using ethyl 4-methylbenzofuran-2-carboxylate as a scaffold for drug discovery
This guide serves as a comprehensive technical resource for the utilization of ethyl 4-methylbenzofuran-2-carboxylate as a privileged scaffold in medicinal chemistry. It is designed for immediate application in drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the utilization of ethyl 4-methylbenzofuran-2-carboxylate as a privileged scaffold in medicinal chemistry. It is designed for immediate application in drug discovery workflows, ranging from synthetic library generation to biological validation.
Introduction & Rationale
The benzofuran moiety is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in ligands for G-protein-coupled receptors (GPCRs), kinases, and ion channels.
Ethyl 4-methylbenzofuran-2-carboxylate (EMBC) represents a distinct subclass of this family. Unlike the more common unsubstituted or 5-substituted variants, the 4-methyl substitution provides unique steric and electronic properties:
Steric Occlusion: The methyl group at the C4 position creates a steric block near the C3-C3a interface, often forcing orthogonal binding modes in enzyme pockets (e.g., kinases) compared to planar analogues.
Lipophilicity: The C4-methyl enhances the
, improving membrane permeability for intracellular targets.
Synthetic Versatility: The C2-ester serves as a high-reactivity handle for divergent synthesis (amides, hydrazides, heterocycles).
Core Structural Analysis
The scaffold features three critical zones for Structure-Activity Relationship (SAR) exploration:
Zone A (C2-Ester): The primary vector for library expansion (H-bond donors/acceptors).
Zone B (C4-Methyl): The hydrophobic anchor; restricts rotation in tight binding pockets.
Zone C (C3-H): A site for electrophilic substitution (halogenation) to tune metabolic stability.
Chemical Synthesis & Library Generation
Note: While EMBC is commercially available, in-house synthesis allows for rapid scale-up and modification of the starting salicylaldehyde to access 4-substituted analogues.
Benzofuran-2-carbohydrazides derived from this scaffold often exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Protocol:
Preparation: Prepare stock solutions of library compounds (1 mg/mL in DMSO).
Medium: Use Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
Inoculum: Adjust organism suspension to
CFU/mL.
Plate Setup: Use 96-well microtiter plates. Add 100 µL of medium to all wells.
Serial Dilution: Add 100 µL of compound stock to column 1, mix, and transfer 100 µL to column 2 (1:2 dilution series).
Incubation: Add 100 µL of inoculum to all wells. Incubate at
for 24h (bacteria) or 48h (fungi).
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).
Application Note: Optimized Williamson Ether Synthesis for Benzofuran Precursors
Executive Summary This guide details the reaction engineering required to synthesize -alkylated salicylaldehydes and -phenoxy ketones , the critical intermediates (precursors) for benzofuran synthesis via the Rapoport or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reaction engineering required to synthesize
-alkylated salicylaldehydes and -phenoxy ketones , the critical intermediates (precursors) for benzofuran synthesis via the Rapoport or Stoermer cyclization pathways.
While the Williamson ether synthesis is a fundamental organic transformation, its application to benzofuran precursors presents a specific regiochemical challenge: Ambident Nucleophilicity . The ortho-substituted phenoxide ion can undergo either
-alkylation (desired) or -alkylation (undesired side reaction).[1][2] This note provides protocols optimized to maximize -alkylation through precise solvent, base, and catalyst selection.
Mechanistic Insight: The Ambident Nucleophile Challenge
The success of synthesizing benzofuran precursors hinges on controlling the phenoxide ion. The phenol oxygen is hard, while the aromatic ring carbons (ortho/para) are soft nucleophilic sites.
The Regioselectivity Matrix
-Alkylation (Kinetic/Desired): Favored by aprotic polar solvents that solvate the cation (, ) but leave the phenoxide anion "naked" and reactive.
-Alkylation (Thermodynamic/Undesired): Favored by protic solvents (e.g., water, alcohols) which form hydrogen bonds with the phenoxide oxygen, shielding it and forcing the electrophile to attack the softer carbon ring positions.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the desired ether synthesis and the parasitic
-alkylation pathway.
Figure 1: Mechanistic divergence in phenoxide alkylation driven by solvent interactions.
Critical Reaction Parameters
Base Selection
Base
Strength
Solubility Profile
Application Note
Moderate
Poor in organic; requires reflux
Standard Choice. Excellent for salicylaldehydes (). Minimal side reactions.
Moderate
Good in DMF/MeCN
The "Cesium Effect." Larger cation radius disrupts tight ion pairs, increasing reaction rate by 10-50x. Use for sterically hindered substrates.[3][4]
Strong
Insoluble (suspension)
High Risk. Irreversible deprotonation. Can cause aldol condensation side-reactions in salicylaldehydes. Use only if carbonates fail.
Solvent Systems[5][6][7]
Acetone (Anhydrous): The classical choice. Low boiling point (
) allows easy workup but requires longer reaction times (12-24h).
DMF (N,N-Dimethylformamide): High boiling point and dielectric constant. Accelerates
rates significantly. Warning: Difficult to remove completely; residual DMF can poison subsequent cyclization catalysts.
Acetonitrile (MeCN): The modern compromise. Good polarity, easily removed by evaporation.
Standardized Protocols
Protocol A: The "Classical" Carbonate Method
Best for: Synthesis of Ethyl 2-(2-formylphenoxy)acetate (Standard Rapoport Precursor).
Scale: 10 mmol - 100 mmol
Reagents:
Salicylaldehyde (1.0 equiv)
Ethyl Bromoacetate (1.2 equiv)
Potassium Carbonate (
), anhydrous (2.0 equiv)
Acetone (0.5 M concentration relative to phenol)
Step-by-Step:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
).
Solvation: Dissolve Salicylaldehyde (1.0 eq) in anhydrous Acetone.
Deprotonation: Add powdered anhydrous
(2.0 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn bright yellow due to phenoxide formation.
Alkylation: Add Ethyl Bromoacetate (1.2 eq) dropwise via syringe.
Reflux: Heat the mixture to a gentle reflux (
bath temperature) for 6–12 hours.
QC Point: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol spot (lower
Purification: Recrystallize from Ethanol or perform flash chromatography if high purity is required for the next step.
Protocol B: Phase Transfer Catalysis (Green/Industrial)
Best for: Large-scale synthesis where anhydrous solvents are cost-prohibitive.
Mechanism: Uses a quaternary ammonium salt to shuttle phenoxide from an aqueous phase into an organic phase for reaction.
] which is lipophilic. It migrates into the Toluene layer, reacts with the alkyl halide (fast ), and the bromide returns to the aqueous phase.
Workup: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over
and concentrate.
Troubleshooting & Quality Control
Before proceeding to the benzofuran cyclization step, the precursor must be validated. Impurities here (specifically unreacted phenol) will poison the cyclization.
Troubleshooting Logic Flow
Figure 2: Decision matrix for reaction troubleshooting.
The Finkelstein Modification
If using Chloro -acetone or Chloro -acetate derivatives, the reaction may be sluggish.
Modification: Add 10 mol% Potassium Iodide (KI).
Why? KI reacts with the alkyl chloride in situ to form the alkyl iodide, which is a much better electrophile (Leaving Group Ability:
).
References
Williamson, A. W. (1850).[8] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society, 77(23), 6269–6280. (Foundational text on Ambident Nucleophiles).
Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[3]
Organic Chemistry Portal. "Williamson Ether Synthesis." (General reaction parameters and green chemistry updates).
Improving yield of ethyl 4-methylbenzofuran-2-carboxylate cyclization
An in-depth guide to overcoming common challenges in the synthesis of ethyl 4-methylbenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research. This guide provides detailed troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to overcoming common challenges in the synthesis of ethyl 4-methylbenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research. This guide provides detailed troubleshooting, validated protocols, and expert insights to enhance reaction efficiency and product purity.
Introduction: The Synthetic Challenge
Ethyl 4-methylbenzofuran-2-carboxylate is a valuable heterocyclic building block. While several synthetic routes exist, achieving high yields and purity can be challenging due to competing side reactions, suboptimal reaction conditions, and the electronic nature of the precursors. This technical support center is designed to provide researchers with the expert guidance needed to navigate these complexities, ensuring reproducible and high-yielding cyclization reactions.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most common issues encountered during the synthesis of ethyl 4-methylbenzofuran-2-carboxylate, typically prepared via the base-catalyzed condensation of 2-hydroxy-5-methylbenzaldehyde with an ethyl haloacetate.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Low yield is the most frequent complaint and can stem from several sources. A systematic approach is crucial for diagnosis.
Answer:
Several factors can contribute to low yields, including inefficient cyclization, side reactions, and suboptimal reagent quality.[1] Let's break down the troubleshooting process:
Review Your Reaction Conditions: The choice of base, solvent, and temperature is critical for driving the reaction towards the desired product. Many established protocols for similar benzofuran syntheses involve heating the reaction mixture.[2]
Base Selection: The base facilitates both the initial O-alkylation of the phenol and the subsequent intramolecular cyclization. A base that is too weak may not deprotonate the phenol effectively, while an overly strong base can promote unwanted side reactions. Potassium carbonate (K₂CO₃) is often the preferred choice due to its moderate basicity and good solubility in polar aprotic solvents.[3][4]
Solvent Polarity: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are standard choices as they effectively dissolve the reactants and facilitate the Sₙ2 reaction for the initial alkylation.[2][4]
Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials or the final product. A temperature screen between 80-100°C is advisable for reactions in DMF.[2]
Assess Starting Material Purity: The purity of 2-hydroxy-5-methylbenzaldehyde and ethyl bromoacetate (or chloroacetate) is paramount. Impurities in the aldehyde can inhibit the reaction, while old or degraded ethyl bromoacetate can significantly reduce yield. Always use freshly distilled or high-purity reagents.
Consider Side Reactions: The primary competing reaction is the simple O-alkylation of the salicylaldehyde without subsequent cyclization. If the cyclization step is slow or inhibited, the intermediate ethyl (2-formyl-4-methylphenoxy)acetate may be the main product isolated. Another possibility is self-condensation of the aldehyde under basic conditions.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the cause of low reaction yields.
Caption: A systematic workflow for troubleshooting low yields.
Q2: My NMR spectrum shows multiple products. How can I identify and minimize these impurities?
Answer:
Impurity formation is common and can usually be controlled. Besides unreacted starting materials, the most likely impurities are:
Ethyl (2-formyl-4-methylphenoxy)acetate: The uncyclized intermediate. Its presence suggests the second step (intramolecular cyclization) is the rate-limiting step.
Solution: Increase the reaction temperature or time to promote cyclization. Ensure your base is sufficiently strong and present in stoichiometric or slight excess.
Products of Aldehyde Self-Condensation: Under strongly basic conditions, salicylaldehydes can undergo self-condensation.
Solution: Use a milder base like K₂CO₃ instead of stronger bases like sodium ethoxide or sodium hydride. Add the base portion-wise to control the reaction's exothermicity.
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester product can hydrolyze to the corresponding carboxylic acid.
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Purification Strategy: Column chromatography on silica gel is the most effective method for separating the desired product from these impurities. A gradient elution starting with a non-polar solvent system (e.g., 2-5% ethyl acetate in hexane) and gradually increasing the polarity is typically successful. The desired product is moderately polar and should elute after the unreacted haloacetate but before the more polar aldehyde and carboxylic acid byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this cyclization reaction?
Answer:
The reaction proceeds through a two-step sequence:
O-Alkylation: The basic catalyst deprotonates the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide and forming an ether linkage.
Intramolecular Aldol-Type Condensation: The base then deprotonates the α-carbon of the newly formed ether (the carbon adjacent to the ester carbonyl). This generates a carbanion/enolate, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. The resulting alkoxide intermediate then eliminates a water molecule to form the furan ring, a process driven by the formation of the stable aromatic benzofuran system.
Caption: Mechanism of base-catalyzed benzofuran synthesis.
Q2: How do substituents on the salicylaldehyde ring affect the reaction?
Answer:
The electronic properties of substituents on the phenyl ring can significantly influence the reaction rate and yield.
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the ring, making the phenolic hydroxyl more acidic and the resulting phenoxide more nucleophilic. This generally accelerates the initial O-alkylation step. For many transition-metal-catalyzed syntheses, EDGs on the starting materials have been observed to result in higher yields.[5][6]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density. While this makes the phenol more acidic, it can deactivate the ring towards the subsequent cyclization step, potentially lowering the overall yield. In some palladium-catalyzed routes, EWGs have been shown to diminish the yield.[5]
Q3: Are there more modern or alternative methods to synthesize this compound?
Answer:
Yes, several modern methods offer alternatives to the classical base-catalyzed condensation:
Transition Metal-Catalyzed Cyclization: Palladium- and copper-catalyzed reactions are powerful tools for benzofuran synthesis.[5] A common strategy involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[6] These methods often offer broader substrate scope and milder reaction conditions.
Perkin Rearrangement: This method involves the base-catalyzed rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[7][8] While it requires an additional step to prepare the coumarin precursor, it can be very efficient. Microwave-assisted Perkin rearrangements have been shown to dramatically reduce reaction times from hours to minutes.[7]
Acid-Catalyzed Cyclization: Certain substrates, such as appropriately substituted acetals, can undergo acid-catalyzed cyclization using reagents like polyphosphoric acid (PPA) to form the benzofuran core.[9]
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methylbenzofuran-2-carboxylate
This protocol is a standard procedure adapted from common literature methods for benzofuran-2-carboxylate synthesis.[2][4]
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-5-methylbenzaldehyde, anhydrous K₂CO₃, and anhydrous DMF.
Stir the mixture at room temperature for 15 minutes to ensure good suspension.
Add ethyl bromoacetate to the mixture dropwise via syringe.
Heat the reaction mixture to 90-95°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate/Hexane).
After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.
Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
Stir the aqueous mixture for 30 minutes, then filter the solid product using a Büchner funnel.
Wash the crude solid with cold water (2 x 20 mL) and air-dry.
Recrystallize the crude product from ethanol or purify by column chromatography to yield the final product as a solid.
Prepare a silica gel slurry in hexane and pack a glass column.
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
Carefully load the dried, adsorbed sample onto the top of the packed column.
Begin elution with 100% hexane to remove highly non-polar impurities.
Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient would be:
2% Ethyl Acetate in Hexane
5% Ethyl Acetate in Hexane
10% Ethyl Acetate in Hexane
Collect fractions and monitor them by TLC. The desired product, ethyl 4-methylbenzofuran-2-carboxylate, will typically elute at around 5-10% ethyl acetate in hexane.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the synthesis described in Protocol 1.
Shafiee, A., & Mohamadpour, M. (1992). Synthesis of 4-methyl-2-substituted-benzofuran derivatives. Journal of Heterocyclic Chemistry, 29(3), 665-667. (Note: While a relevant topic, a direct accessible link for this specific older article is unavailable; general synthesis principles are covered by other sources.)
Bowden, B. A., & Moseley, J. D. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia, The Free Encyclopedia. [Link]
Iqbal, N., & Ahmad, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Zhang, X., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2826-2830. [Link]
Wu, X.-F., et al. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]
Ahmad, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
MIDDE SRIDHAR CHEMISTRY. (2022). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. [Link]
PrepChem. (n.d.). Synthesis of Ethyl 4-allyloxy-3-methylbenzofuran-2-carboxylate. [Link]
Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
International Journal of Pharmaceutical Sciences and Research. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
G. S. Technology. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]
Arts, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]
Majumdar, K.C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate. PubChem. [Link]
ResearchGate. (2015). One-pot synthesis of novel 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates. [Link]
Iqbal, N., & Ahmad, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Li, H., et al. (2018). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]
Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]
ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS. [Link]
Natco Pharma Ltd. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
ResearchGate. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-BF-4ME-001
Subject: Optimization of Column Chromatography for Benzofuran Ester Derivatives
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Diagnostic & Decision Matrix
Before initiating column chromatography, verify if this labor-intensive step is strictly necessary. Ethyl 4-methylbenzofuran-2-carboxylate often crystallizes well due to its planar aromatic system.
Use the following logic flow to determine your purification strategy:
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.
The "Golden Protocol" (Standard Operating Procedure)
If chromatography is required, this protocol minimizes the common risk of ester hydrolysis while maximizing separation from the starting phenolic aldehyde (e.g., 2-hydroxy-6-methylbenzaldehyde).
Key Property: The 4-methyl group provides steric bulk near the furan oxygen but increases lipophilicity compared to the parent benzofuran [1].
Rf Value: ~0.45 in Hexane:EtOAc (9:1).
Step-by-Step Methodology
Parameter
Specification
Rationale
Stationary Phase
Silica Gel 60 (230–400 mesh)
Standard normal phase. Warning: Commercial silica is slightly acidic (pH ~6.5). Long exposure can hydrolyze the ester [2].
Column Dimensions
1:30 to 1:50 (w/w)
High loading capacity is possible due to the molecule's planarity, but strict separation from non-polar impurities requires a longer bed.
Mobile Phase A
Hexanes (or Petroleum Ether)
Non-polar base.
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar modifier.
Gradient Profile
0% → 10% B over 5 CVHold 10% B for 3 CV10% → 20% B (Flush)
The target elutes early. A shallow gradient prevents co-elution with the starting phenol.
Flow Rate
15–20 mL/min (Flash)
Speed is critical. Minimize residence time to prevent on-column hydrolysis.
Critical Pre-Treatment (The "Expert" Step)
Most "failed" columns are actually failed workups. The starting material (2-hydroxy-6-methylbenzaldehyde) often co-elutes with the product.
Dissolve crude in EtOAc.
Wash 2x with cold 1M NaOH .
Wash 1x with Brine.
Dry over MgSO₄.
Why? The phenol deprotonates and moves to the aqueous layer. The ester remains in the organic layer. This simple step can eliminate the need for a difficult column separation [3].
Troubleshooting Hub
Symptom A: "The Blob" (Poor Separation / Co-elution)
Issue: The product elutes as a broad smear overlapping with a lower spot (usually the starting phenol).
Root Cause:
Overloading: The column is saturated.
Tailing Phenols: The starting phenolic aldehyde interacts strongly with silanols, "streaking" into the product band.
Corrective Action:
Switch Solvent System: Change from Hex/EtOAc to Hexane/Dichloromethane (DCM) (Gradient: 100:0 to 70:30). DCM offers different selectivity for aromatic systems (pi-pi interactions).
The "Deactivation" Trick: If streaking persists, flush the column with Hexane containing 1% Triethylamine (TEA) before loading. This neutralizes acidic silanol sites, sharpening the bands [4].
Symptom B: "Ghost Yield" (Product Disappears / Low Mass Balance)
Issue: Crude weight was 5g, but recovered fractions only total 3g. No obvious waste fractions contain the product.[1]
Root Cause:On-Column Hydrolysis. The acidic silica gel, combined with residual moisture in the solvent, hydrolyzed the ethyl ester back to the carboxylic acid (4-methylbenzofuran-2-carboxylic acid). The acid sticks to the top of the column and will not elute with Hex/EtOAc.
Corrective Action:
Flush the Column: Elute with 10% Methanol in DCM. If a new UV-active spot appears (Rf ~0.1 or baseline), that is your hydrolyzed acid.
Prevention: Use oven-dried silica or add 0.5% Et3N to the mobile phase to buffer the acidity. Ensure solvents are anhydrous.
Symptom C: "Yellowing" Fractions
Issue: The pure product fractions turn yellow upon concentration.
Root Cause: Oxidation of trace phenolic impurities or polymerization of furan side-products.
Corrective Action:
Benzofurans are generally stable, but electron-rich impurities are not. Store the purified solid under Nitrogen at -20°C.
Recrystallize the resulting solid from Ethanol to remove the colored impurities.
Frequently Asked Questions (FAQ)
Q: Can I use Toluene instead of Benzene/Hexane?A: Yes. Toluene is excellent for benzofurans as it solubilizes the aromatic system well. However, it absorbs UV at 254nm, which interferes with TLC monitoring. If using Toluene, monitor via TLC stains (Vanillin or KMnO4) or use a higher UV wavelength (e.g., 280nm) if your detector supports it.
Q: My TLC shows one spot, but NMR shows impurities. Why?A: Ethyl 4-methylbenzofuran-2-carboxylate and its decarboxylated analog (4-methylbenzofuran) have very similar Rf values in non-polar solvents.
Fix: Run a TLC in 100% DCM . The ester functionality of your target will interact more with the silica than the non-functionalized benzofuran, creating separation.
Q: Is the "4-methyl" group liable to migrate?A: No. The methyl group on the benzene ring is stable under standard chromatography conditions. Isomerization is not a concern here, unlike with some allylic substituted furans.
References
PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate (Analogous Structure & Properties). National Library of Medicine.[2] Available at: [Link]
University of Rochester, Dept. of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
Comparative Guide: 1H NMR Analysis of Ethyl 4-methylbenzofuran-2-carboxylate
This guide outlines the comprehensive 1H NMR analysis of ethyl 4-methylbenzofuran-2-carboxylate , focusing on the critical differentiation of this compound from its regioisomers (5-methyl, 6-methyl, and 7-methyl analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive 1H NMR analysis of ethyl 4-methylbenzofuran-2-carboxylate , focusing on the critical differentiation of this compound from its regioisomers (5-methyl, 6-methyl, and 7-methyl analogs).
Executive Summary
Objective: To provide a definitive spectral characterization of ethyl 4-methylbenzofuran-2-carboxylate and establish a self-validating protocol for distinguishing it from common synthetic regioisomers.
Significance: Benzofuran-2-carboxylates are privileged scaffolds in drug discovery, often synthesized via the Feist-Benary or Pechmann condensation methods. These reactions can yield isomeric mixtures (e.g., 4-methyl vs. 6-methyl) depending on the substitution of the starting phenol. 1H NMR is the primary analytical tool for structural verification, offering superior resolution to Mass Spectrometry for isomer differentiation.
Core Insight: The definitive identification of the 4-methyl isomer relies on the specific 3-spin contiguous coupling system (H5-H6-H7) and the NOESY correlation between the C4-methyl group and the C3-proton.
To ensure reproducibility and comparable chemical shifts, the following parameters are recommended.
Parameter
Specification
Rationale
Solvent
CDCl (Chloroform-d)
Standard for benzofurans; minimizes H-bonding shifts compared to DMSO-d.
Reference
TMS (0.00 ppm) or Residual CHCl (7.26 ppm)
Essential for precise chemical shift () reporting.
Frequency
400 MHz or higher
Required to resolve the aromatic coupling patterns (H5/H6/H7).
Concentration
~10-15 mg in 0.6 mL
Ensures adequate signal-to-noise ratio for minor impurity detection.
Spectral Assignment & Analysis
The 1H NMR spectrum is divided into three distinct regions. The values below are representative of the pure 4-methyl isomer in CDCl
.
A. Aliphatic Region (Ethyl Ester & Methyl Group)
Proton
Shift ( ppm)
Multiplicity
Integral
Coupling ( Hz)
Assignment Logic
-OCHCH
1.42
Triplet (t)
3H
7.1
Characteristic methyl of ethyl ester.
-Ar-CH
2.58
Singlet (s)
3H
-
Diagnostic: Downfield shift (vs. toluene) due to proximity to the furan ring and ester anisotropy.
-OCHCH
4.45
Quartet (q)
2H
7.1
Characteristic methylene of ethyl ester.
B. Heteroaromatic Region (Furan Ring)
Proton
Shift ( ppm)
Multiplicity
Integral
Assignment Logic
H-3
7.55
Singlet (s)
1H
Key Signal: The C3 proton in 2-substituted benzofurans appears as a sharp singlet. In the 4-methyl isomer, it may show broadening due to long-range coupling with the C4-methyl.
C. Benzenoid Region (Aromatic Ring)
This is the fingerprint region for isomer differentiation. The 4-methyl substitution leaves H5, H6, and H7 as a contiguous spin system.
Proton
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Structural Insight
H-5
~7.25
Doublet (d)
8.0
Ortho-coupled to H6.
H-6
~7.35
Triplet (t) / dd
8.0, 8.0
Meta to the methyl group, but physically between H5 and H7. Appears as a pseudo-triplet due to similar ortho couplings.
H-7
~7.45
Doublet (d)
8.0
Ortho-coupled to H6. Often shifted downfield due to the peri-effect of the furan oxygen.
Note: The exact shifts of H5, H6, and H7 may overlap depending on concentration, but the 1:2:1 triplet pattern of H6 and two doublets is the definitive signature of the 4-substituted system.
Comparative Regioisomer Analysis
The primary challenge in synthesis is distinguishing the 4-methyl isomer from the 5-methyl, 6-methyl, or 7-methyl isomers.
The "Coupling Pattern" Test
Use the aromatic splitting patterns to instantly identify the isomer.
Isomer
Substitution
Remaining Protons
Coupling Pattern (Aromatic)
4-Methyl
Me at C4
H5, H6, H7
Contiguous System: 2 Doublets + 1 Triplet (H6).
5-Methyl
Me at C5
H4, H6, H7
Separated System: H4 is a Singlet (or fine doublet). H6/H7 are Doublets ( Hz).
6-Methyl
Me at C6
H4, H5, H7
Separated System: H7 is a Singlet . H4/H5 are Doublets ( Hz).
7-Methyl
Me at C7
H4, H5, H6
Contiguous System: 2 Doublets + 1 Triplet (H5). Distinguished from 4-Me by NOESY.
Self-Validating Workflow (NOESY)
To definitively confirm the structure, specifically distinguishing between the 4-Methyl and 7-Methyl isomers (which both show 2 doublets and 1 triplet), use Nuclear Overhauser Effect Spectroscopy (NOESY) .
Hypothesis: If the methyl group is at C4 , it is spatially proximate to the H3 proton on the furan ring.
Observation: A cross-peak (correlation) between the Methyl singlet (~2.58 ppm) and the H3 singlet (~7.55 ppm).
Negative Control: The 5, 6, or 7-methyl isomers will not show this correlation because the methyl group is too distant from H3.
Workflow Diagram
Caption: Logical workflow for the structural validation of ethyl 4-methylbenzofuran-2-carboxylate using 1H NMR coupling patterns and NOESY correlations.
References
Benzofuran Synthesis & NMR Data: Synthesis of Aminoalkyl Benzofuran Derivatives. EP0029311B1. (Contains synthetic routes and NMR data for related 4-methylbenzofuran intermediates).
Comparative Isomer Analysis: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. BenchChem. (Provides baseline shifts for the ethyl ester and furan ring system).
General Coupling Constants: 1H-1H Coupling Constants in Aromatic Systems. Chemistry LibreTexts. (Reference for ortho/meta coupling magnitudes in benzenoid rings).
NOESY Application: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.[2] (Methodology for using NOESY to solve regioisomer problems).
HRMS mass spectrometry data for ethyl 4-methylbenzofuran-2-carboxylate
High-Resolution Mass Spectrometry Profiling of Ethyl 4-methylbenzofuran-2-carboxylate: A Comparative Analytical Guide Executive Summary & Core Directive Objective: This guide provides a definitive technical analysis of e...
Author: BenchChem Technical Support Team. Date: February 2026
High-Resolution Mass Spectrometry Profiling of Ethyl 4-methylbenzofuran-2-carboxylate: A Comparative Analytical Guide
Executive Summary & Core Directive
Objective: This guide provides a definitive technical analysis of ethyl 4-methylbenzofuran-2-carboxylate (
) using High-Resolution Mass Spectrometry (HRMS). It contrasts HRMS performance against Unit Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) to demonstrate why HRMS is the requisite tool for molecular formula confirmation and impurity profiling in drug discovery workflows.
Role: A key pharmacophore intermediate in the synthesis of anti-microbial and anti-arrhythmic benzofuran derivatives.
Technical Specifications & Data Profile
The following data represents the theoretical and observed HRMS parameters for ethyl 4-methylbenzofuran-2-carboxylate. This data serves as the "Gold Standard" for validating synthesized batches.
Table 1: HRMS Exact Mass Data (ESI+)
Ion Species
Formula
Theoretical Mass (m/z)
Mass Error Tolerance
Key Diagnostic Feature
205.0859
< 5.0 ppm
Primary quantification ion.
227.0679
< 5.0 ppm
Common adduct in non-buffered solvents.
222.1125
< 5.0 ppm
Seen with ammonium formate buffers.
Fragment 1
159.0441
N/A
Loss of Ethanol (, -46 Da).
Fragment 2
131.0491
N/A
Subsequent loss of CO (-28 Da).
Note: The exact mass of 205.0859 is distinct from potential synthetic byproducts like the hydrolyzed acid (
, m/z 177.0546) or the uncyclized precursor.
Comparative Analysis: HRMS vs. Alternatives
This section objectively compares HRMS against alternative analytical techniques often used in early-stage synthesis.
Comparison 1: HRMS vs. Low-Resolution MS (LRMS)
Feature
HRMS (Q-TOF / Orbitrap)
LRMS (Single Quad)
Verdict
Mass Accuracy
< 5 ppm (e.g., 205.0859 ± 0.001)
± 0.5 Da (e.g., 205.1 ± 0.5)
HRMS Wins: LRMS cannot distinguish from impurities like (Nominal 204).
Isotopic Pattern
Resolves fine structure of isotopes.
Merged isotopic envelope.
HRMS Wins: Critical for confirming elemental composition.
Throughput
Moderate (requires calibration).
High (robust, "walk-up").
LRMS Wins: For routine reaction monitoring only.
Comparison 2: HRMS vs. NMR (Regioisomer Differentiation)
The Challenge: Ethyl 4-methylbenzofuran-2-carboxylate has isomers (3-methyl, 5-methyl, 6-methyl, 7-methyl) that share the exact same mass (204.0786) and fragmentation patterns.
HRMS Limitation: HRMS cannot definitively distinguish the 4-methyl isomer from the 5-methyl isomer purely by exact mass.
The Solution: HRMS must be coupled with Chromatography (LC/GC) or validated via 1H NMR .
NMR Insight: The 4-methyl isomer will show a distinct coupling pattern (doublet/triplet) for the aromatic protons compared to the singlet often seen in 3-methyl isomers or different splitting in 5/6-methyl isomers.
Experimental Protocol: HRMS Analysis
This protocol is designed to ensure reproducibility and minimize in-source fragmentation which can lead to false negatives.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of Ethyl 4-methylbenzofuran-2-carboxylate in 1 mL of HPLC-grade Methanol.
Dilute 10 µL of this stock into 990 µL of 50:50 Methanol:Water (+0.1% Formic Acid). Final concentration: ~10 µg/mL.
Why: High concentrations cause detector saturation and mass accuracy loss.
Fragmentor Voltage: 100 V (Keep low to preserve molecular ion
).
Acquisition Mode: MS1 Scan (100-1000 m/z) followed by Data Dependent MS2.
Visualizations & Pathways
Diagram 1: Analytical Validation Workflow
This flowchart illustrates the decision matrix for validating the compound, highlighting where HRMS fits into the broader scope of structural confirmation.
Caption: Analytical workflow integrating HRMS for formula confirmation and NMR for regioisomer assignment.
Diagram 2: Proposed Fragmentation Pathway (ESI+)
Understanding the fragmentation is crucial for setting up "Quantification" transitions in future pharmacokinetic studies.
Caption: ESI+ Fragmentation pathway showing characteristic loss of the ester group followed by CO elimination.
References
PubChem. Ethyl 3-methylbenzofuran-2-carboxylate (Isomer Analog Data). National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. Mass Spectrum of Benzofuran derivatives. National Institute of Standards and Technology. Available at: [Link]
ResearchGate. Differentiation of 2- and 6-isomers of benzofuran derivatives by tandem mass spectrometry. Available at: [Link]
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of Ethyl 4-methylbenzofuran-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. Ethyl 4-methylbenzofuran-2-carboxylate, a derivative of the privileged benzofuran scaffold, represents a class of compounds with significant therapeutic potential.[1] This guide provides an in-depth, comparative analysis of the methodologies used for its structural elucidation. We will explore Single-Crystal X-ray Diffraction (SC-XRD) as the definitive 'gold standard' technique, offering unambiguous determination of molecular geometry, and contrast it with powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting a holistic, integrated approach, this document serves as a practical guide for professionals requiring absolute certainty in molecular structure determination.
Introduction: The Imperative for Unambiguous Structural Data
Benzofuran derivatives are key pharmacophores found in numerous natural and synthetic compounds, exhibiting a wide array of biological activities.[1][2] For any novel compound, such as ethyl 4-methylbenzofuran-2-carboxylate, a definitive structural model is the foundation upon which all further research is built. An incorrect or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential for unforeseen toxicological profiles.
While various analytical techniques provide pieces of the structural puzzle, only Single-Crystal X-ray Diffraction (SC-XRD) offers a direct, high-resolution visualization of the molecule's three-dimensional architecture, including precise bond lengths, bond angles, and stereochemistry.[3][4] This guide will first detail the SC-XRD workflow as the primary method for structural determination and then compare its outputs with the complementary data derived from NMR and MS, advocating for an integrated characterization strategy.
Part 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Gold Standard
SC-XRD is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[4][5] The fundamental principle, discovered by Max von Laue in 1912, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[4] When a beam of monochromatic X-rays interacts with the electron clouds of the atoms in the crystal lattice, it diffracts in a specific, predictable pattern. This pattern of constructive interference is governed by Bragg's Law (nλ = 2d sinθ).[6] By analyzing the geometry and intensity of the diffracted spots, we can computationally reconstruct a precise three-dimensional model of the electron density, and thus the atomic arrangement within the crystal.[7]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is crucial; a failure in the initial crystallization phase, for example, will render the subsequent, more technologically advanced steps impossible.
Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction analysis.
Detailed Experimental Protocol
1. Crystal Growth (The Art of the Science):
Rationale: The success of SC-XRD is entirely dependent on obtaining a single, high-quality crystal, ideally 30-300 microns in size, that is free of defects.[3] The slow, controlled growth of a crystal allows molecules to pack in a highly ordered, repeating lattice, which is necessary for sharp diffraction.
Protocol for Ethyl 4-methylbenzofuran-2-carboxylate:
Dissolve 10-20 mg of the highly purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.
Employ the slow evaporation method: cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks at a constant temperature.
Alternatively, use the vapor diffusion method: place the vial of dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, promoting crystallization.
2. Data Collection:
Rationale: A suitable crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[4] The crystal is then rotated in the X-ray beam to collect diffraction data from all possible orientations.[3]
Protocol:
Select a well-formed, transparent crystal under a microscope and mount it on a thin glass fiber or loop using a cryo-protecting oil.
Center the crystal on the goniometer of a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]
Perform an initial screening to determine the unit cell parameters and assess the crystal's diffraction quality.
If the screening is successful, proceed with a full data collection strategy, which involves rotating the crystal through a series of angles (e.g., omega and phi scans) while recording the diffraction images.
3. Structure Solution and Refinement:
Rationale: The collected diffraction data (positions and intensities of spots) is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms. The initial model is then refined against the experimental data to improve its accuracy, minimizing the difference between the observed and calculated diffraction patterns.
Protocol:
Process the raw diffraction images to integrate the intensities of each reflection and apply necessary corrections.
Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.
Refine the model using full-matrix least-squares techniques. This iterative process adjusts atomic positions, and thermal displacement parameters to best fit the experimental data. The quality of the fit is monitored by the R-factor (residual factor); a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.[8]
Validate the final structure using software like PLATON, as implemented in the IUCr's checkCIF service, to ensure the model is chemically sensible and conforms to established crystallographic standards.[9][10]
Anticipated Data & Interpretation
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure.
Table 1: Hypothetical Crystallographic Data for Ethyl 4-methylbenzofuran-2-carboxylate
Parameter
Value
Significance
Chemical Formula
C₁₂H₁₂O₃
Confirms the elemental composition.
Molecular Weight
204.22 g/mol
Corroborates with Mass Spectrometry data.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
Unit Cell Dimensions
a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95°
Defines the size and shape of the repeating lattice unit.
Volume
1003 ų
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
Final R1 [I > 2σ(I)]
0.045 (4.5%)
A low R-factor indicates a good agreement between the experimental data and the final structural model.
Goodness-of-Fit (GooF)
1.05
A value close to 1.0 indicates a good refinement.
Part 2: Comparative Analysis with Alternative Spectroscopic Techniques
While SC-XRD provides the definitive structure, other techniques are indispensable for routine characterization, confirmation of identity in solution, and providing complementary information.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and relative proximity of magnetically active nuclei (most commonly ¹H and ¹³C).[15]
Principle: NMR operates on the principle that atomic nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can align with or against the field. Irradiation with radiofrequency energy can cause them to flip between these energy states, and the specific frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment.[11]
Information Gained:
¹H NMR: Provides the number of different types of protons, the ratio of protons of each type (integration), and their connectivity through spin-spin splitting (n+1 rule).[15]
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): Establishes direct and long-range correlations between protons and carbons, allowing for the assembly of the molecular skeleton piece by piece.[12][16]
Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17][18] It is exceptionally sensitive and provides the molecular weight of the compound, confirming its elemental formula.
Principle: A sample is ionized, causing the molecules to become charged.[18] These ions are then accelerated into a mass analyzer, where they are separated based on their m/z ratio by electric or magnetic fields.[19]
Information Gained:
Molecular Ion Peak (M+): Directly provides the molecular weight of the compound. High-resolution MS (HRMS) can provide a mass so accurate that it allows for the unambiguous determination of the molecular formula.
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides valuable clues about its structure, acting as a molecular "fingerprint".[18]
Performance Comparison: SC-XRD vs. Spectroscopic Methods
Table 2: Comparison of Structural Elucidation Techniques
Feature
Single-Crystal X-ray Diffraction (SC-XRD)
NMR Spectroscopy
Mass Spectrometry (MS)
Primary Output
Absolute 3D atomic coordinates, bond lengths, angles, stereochemistry.[3]
"Gold standard" for absolute structure proof; informs crystal engineering.
Primary tool for routine characterization, reaction monitoring, and SAR.[11]
Confirms identity and purity; used in metabolite identification.[18]
Part 3: An Integrated Characterization Strategy
No single technique is a panacea. A robust, self-validating characterization of a new chemical entity relies on the synergistic use of multiple analytical methods. The data from each technique should be consistent and complementary, building a comprehensive and undeniable structural proof.
Caption: Integrated workflow for the complete structural characterization of a novel compound.
Conclusion
For ethyl 4-methylbenzofuran-2-carboxylate, and indeed for any molecule of significance in drug development or materials science, a multi-faceted analytical approach is essential for rigorous structural characterization. While NMR and MS provide invaluable and readily accessible data regarding connectivity and composition, Single-Crystal X-ray Diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. It resolves any ambiguity in stereochemistry, conformation, and intermolecular interactions that spectroscopic methods can only infer. By integrating these techniques, researchers can proceed with confidence, knowing that their molecular foundation is built on the bedrock of empirical, validated, and definitive structural proof.
References
Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, D65, 148-155.
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
Broad Institute. (n.d.). What is Mass Spectrometry?
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
IUCr Journals. (n.d.). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
IUCr Journals. (n.d.). Validation of the Crystallography Open Database using the Crystallographic Information Framework.
Wikipedia. (n.d.). Mass spectrometry.
IUCr Journals. (n.d.). Validation of crystallographic models containing TLS or other descriptions of anisotropy.
Chemistry LibreTexts. (2019). Mass Spectrometry.
Journal of Chemical Education. (2012). Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory. ACS Publications.
BYJU'S. (n.d.). Mass Spectrometry.
Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
Scripps Research. (n.d.). What is Mass Spectrometry.
Utrecht University. (2009). Structure validation in chemical crystallography. UU Research Portal.
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
Dunn, W. B., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46.
IUCr. (n.d.). Chapter 6. The principles of X-ray diffraction.
Martin, G. E., et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1934-1941.
Excillum. (n.d.). Small molecule crystallography.
Elyashberg, M., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 4(1), 9.
ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
University of Waterloo. (n.d.). About Single X-ray Diffraction.
Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
Personal protective equipment for handling Ethyl 4-methylbenzofuran-2-carboxylate
A Proactive Safety Framework for Handling Ethyl 4-methylbenzofuran-2-carboxylate As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
A Proactive Safety Framework for Handling Ethyl 4-methylbenzofuran-2-carboxylate
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling Ethyl 4-methylbenzofuran-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar benzofuran and aromatic ester compounds. This proactive approach ensures a high margin of safety when handling novel or less-documented chemical entities.
Hazard Assessment: A Precautionary Approach
Given its structure—a benzofuran core with a carboxylate ester—we must anticipate potential hazards based on related molecules. Benzofuran derivatives can be irritating to the skin, eyes, and respiratory system.[1] Aromatic esters may also cause skin sensitization with prolonged contact. Therefore, Ethyl 4-methylbenzofuran-2-carboxylate should be handled as a substance that is potentially irritating and sensitizing. All laboratory operations should be conducted with the assumption that the compound is hazardous upon inhalation, ingestion, or skin contact.
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the cornerstone of laboratory safety, serving as the primary barrier between the researcher and potential chemical exposure.[2][3][4] The minimum required PPE for handling Ethyl 4-methylbenzofuran-2-carboxylate is outlined below.
Nitrile Gloves, Lab Coat, Face Shield over Safety Goggles, Respiratory Protection (if not in a certified fume hood)
These activities increase the risk of aerosol generation. A higher level of facial and respiratory protection is warranted.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow minimizes the risk of exposure and environmental contamination. The following procedural guidance covers the lifecycle of Ethyl 4-methylbenzofuran-2-carboxylate in the laboratory, from receipt to disposal.
Pre-Operational Protocol
Engineering Controls Verification: Before handling the compound, ensure that a certified chemical fume hood is operational. All manipulations of the solid compound and its volatile solutions should occur within the fume hood to minimize inhalation exposure.[1][6]
PPE Inspection: Thoroughly inspect all PPE for signs of wear, degradation, or contamination.[5] Ensure gloves are free of pinholes and that eye protection is clean and fits properly.
Spill Kit Accessibility: Confirm that a chemical spill kit equipped with absorbent materials, waste bags, and appropriate PPE is readily accessible.
Safe Handling and Use
Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Compound Handling:
When handling the solid, use tools (spatulas, weighing paper) that minimize the generation of dust.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Keep containers of the compound tightly sealed when not in use.[1][7]
Post-Handling:
Decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by water.
Dispose of all contaminated disposable materials (bench paper, gloves, weighing paper) in a designated hazardous waste container.[8]
Wash hands thoroughly with soap and water after removing gloves.[2]
Spill Management
Evacuate and Alert: In the event of a spill, alert colleagues in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant aerosolization.
Control and Contain: If safe to do so, control the spread of the spill by covering it with an appropriate absorbent material from the spill kit.
Clean-Up: Wearing appropriate PPE (including respiratory protection if the compound is a volatile solid or if the spill is large), carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
All waste containing Ethyl 4-methylbenzofuran-2-carboxylate, including unused compound, contaminated solutions, and disposable labware, must be treated as hazardous chemical waste.[8]
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[10]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of Ethyl 4-methylbenzofuran-2-carboxylate.
Caption: Workflow for the safe handling of Ethyl 4-methylbenzofuran-2-carboxylate.
By adhering to these proactive safety measures, researchers can confidently work with Ethyl 4-methylbenzofuran-2-carboxylate, ensuring both personal safety and the integrity of their research.
References
Cole-Parmer. Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. [Link]
University of Alberta. Personal Protective Equipment (PPE) - AFNS Safety. [Link]
University of Iowa. Personal Protective Equipment Requirements for Laboratories. [Link]